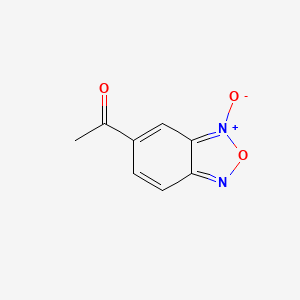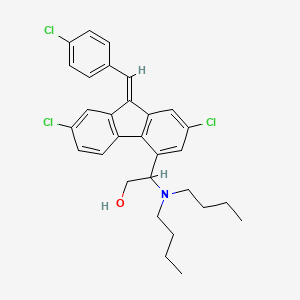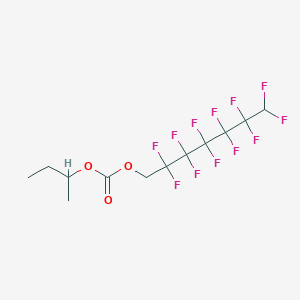![molecular formula C33H20BrN B12085606 2'-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene]](/img/structure/B12085606.png)
2'-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9’-fluorene] is a complex organic compound known for its unique spiro structure This compound is part of a broader class of spiro compounds, which are characterized by a central spiro carbon atom that connects two cyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9’-fluorene] typically involves multi-step organic reactions. One common method includes the bromination of 14H-spiro[dibenzo[c,h]acridine-7,9’-fluorene] using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2’-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9’-fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce corresponding oxides.
科学的研究の応用
2’-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9’-fluorene] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
作用機序
The mechanism by which 2’-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9’-fluorene] exerts its effects involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The spiro structure provides rigidity, which can enhance the stability and performance of the compound in various applications .
類似化合物との比較
Similar Compounds
14H-spiro[dibenzo[c,h]acridine-7,9’-fluorene]: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2,7-Dibromospiro[dibenzo[c,h]acridine-7,9’-fluorene]: Contains two bromine atoms, increasing its reactivity and potential for further functionalization.
Uniqueness
2’-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9’-fluorene] is unique due to its single bromine atom, which provides a balance between reactivity and stability. This makes it a versatile compound for various synthetic and research applications.
特性
分子式 |
C33H20BrN |
|---|---|
分子量 |
510.4 g/mol |
IUPAC名 |
2'-bromospiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-13,9'-fluorene] |
InChI |
InChI=1S/C33H20BrN/c34-22-15-16-26-25-11-5-6-12-27(25)33(30(26)19-22)28-17-13-20-7-1-3-9-23(20)31(28)35-32-24-10-4-2-8-21(24)14-18-29(32)33/h1-19,35H |
InChIキー |
XNJNWUSFEDTTAU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=C(C35C6=CC=CC=C6C7=C5C=C(C=C7)Br)C=CC8=CC=CC=C84 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4-Oxo-4-[1-oxo-1-[4-oxo-4-(1-oxopentan-3-yloxy)butan-2-yl]oxypentan-3-yl]oxybutan-2-yl] 3-(3-hydroxybutanoyloxy)pentanoate](/img/structure/B12085549.png)



![Propanoic acid, 3-[2-[2-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B12085583.png)


![[2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate](/img/structure/B12085613.png)
![1-Cyclohexene-1-carboxamide, 4-[2-(trifluoromethyl)phenyl]-N-[4-[(trifluoromethyl)sulfonyl]phenyl]-](/img/structure/B12085620.png)


